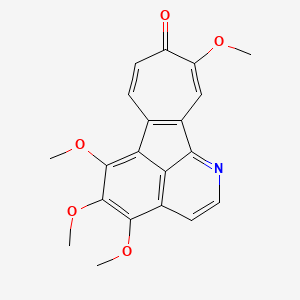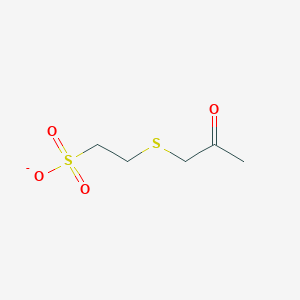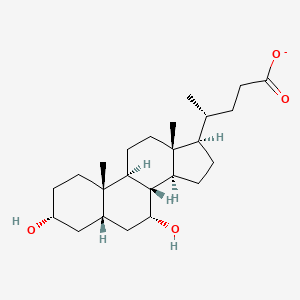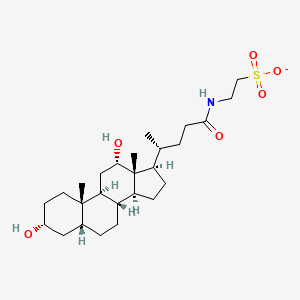
1-(Naphthalen-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Naphthalen-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a compound that belongs to the class of triazole derivatives. Triazoles are known for their high nitrogen content and stability due to the presence of nitrogen and hydrogen elements in their molecular structure
Méthodes De Préparation
The synthesis of 1-(Naphthalen-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone typically involves the reaction of 2-naphthylamine with acetic anhydride to form the corresponding ethanone derivative. This is followed by the introduction of the triazole ring through a cyclization reaction with hydrazine hydrate under acidic conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(Naphthalen-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides, leading to the formation of substituted triazole derivatives.
Applications De Recherche Scientifique
1-(Naphthalen-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 1-(Naphthalen-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
1-(Naphthalen-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone can be compared with other triazole derivatives, such as:
Amino triazole: Known for its herbicidal properties.
Nitro triazole: Studied for its explosive properties.
Azido triazole: Used in click chemistry for the synthesis of complex molecules.
Coupling triazole: Utilized in the formation of stable complexes with metals.
The uniqueness of this compound lies in its specific structure, which combines the properties of both naphthalene and triazole, leading to its diverse range of applications and potential biological activities .
Propriétés
Numéro CAS |
89082-09-7 |
|---|---|
Formule moléculaire |
C14H11N3O |
Poids moléculaire |
237.26 g/mol |
Nom IUPAC |
1-naphthalen-2-yl-2-(1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C14H11N3O/c18-14(8-17-10-15-9-16-17)13-6-5-11-3-1-2-4-12(11)7-13/h1-7,9-10H,8H2 |
Clé InChI |
GSEPEAXROJHKQE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CN3C=NC=N3 |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C(=O)CN3C=NC=N3 |
Synonymes |
1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone 1-(NT)-E cpd |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(6S,7R,10S)-6-N-hydroxy-10-N-methyl-7-(2-methylpropyl)-8-oxo-2-oxa-9-azabicyclo[10.2.2]hexadeca-1(14),12,15-triene-6,10-dicarboxamide](/img/structure/B1243820.png)



![[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] (11Z,14Z)-icosa-11,14-dienoate](/img/structure/B1243830.png)
![(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B1243831.png)



![N-[2-(4-chlorophenyl)ethyl]-2-[3-[(2-fluorophenyl)methyl]-2-oxo-1-imidazolidinyl]acetamide](/img/structure/B1243836.png)

